molecular formula C6H7N3O2 B184724 N-(3-Methylpyridin-4-yl)nitramide CAS No. 18227-66-2

N-(3-Methylpyridin-4-yl)nitramide

Cat. No. B184724
CAS RN: 18227-66-2
M. Wt: 153.14 g/mol
InChI Key: PBUJIYKIDOXTJP-UHFFFAOYSA-N
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Description

“N-(3-Methylpyridin-4-yl)nitramide” is a chemical compound. Based on its name, it likely contains a nitramide group attached to a 3-methylpyridin-4-yl group . Nitramides are a class of organic compounds characterized by a nitrogen atom bonded to a nitrogen oxide group. Pyridines are aromatic compounds with a ring structure that includes one nitrogen atom and five carbon atoms .


Synthesis Analysis

While specific synthesis methods for “N-(3-Methylpyridin-4-yl)nitramide” are not available, nitramides can generally be synthesized from dinitrourea through hydrolysis . Pyridine derivatives can be synthesized through various methods, including the Suzuki cross-coupling reactions .

Scientific Research Applications

  • Neuronal Nitric Oxide Synthase Inhibition : N-(3-Methylpyridin-4-yl)nitramide derivatives have been explored for their potential as inhibitors of neuronal nitric oxide synthase (nNOS), which is significant for the prevention of brain injury and the treatment of neurodegenerative disorders (Ji et al., 2010).

  • Development of Energetic Materials : Studies have investigated the synthesis and characterization of compounds like N,N'-methylenebis(N-(4-azido-1,2,5-oxadiazol-3-yl)nitramide) and related derivatives. These compounds show potential as materials with zero oxygen balance and good energetic performance, suitable for applications in explosives and propellants (Lang et al., 2021).

  • Metal-Free Green Primary Explosives : Derivatives of N-(3-Methylpyridin-4-yl)nitramide have been synthesized as candidates for metal-free green primary explosives. These substances demonstrate excellent detonation velocities and acceptable sensitivities, making them suitable for safer explosive materials (Yu et al., 2018).

  • Synthesis of Complex Metal Compounds : N-(3-Methylpyridin-4-yl)nitramide derivatives have been used in the synthesis of complex metal compounds such as nickel(II) complexes. These compounds are researched for their structural characteristics and potential applications in catalysis and material science (Rahardjo & Aditya, 2017).

  • Electrocatalytic Applications : Research has been conducted on the immobilization of molecules like iron(III) meso-tetrakis(N-methylpyridinum-4-yl)porphyrin on carbon nanotubes. This has applications in the electrocatalytic reduction of nitric oxide and oxygen, which is significant in the development of new types of biosensors (Tu et al., 2008).

  • Pharmacokinetics and Drug Development : The pharmacokinetics and tissue distribution of compounds such as 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide, a novel ALK5 inhibitor, have been studied. This research is crucial in the development of new pharmaceuticals for conditions like fibrosis and breast cancer (Kim et al., 2008).

properties

IUPAC Name

N-(3-methylpyridin-4-yl)nitramide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-5-4-7-3-2-6(5)8-9(10)11/h2-4H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUJIYKIDOXTJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)N[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20463996
Record name N-(3-Methylpyridin-4-yl)nitramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Methylpyridin-4-yl)nitramide

CAS RN

18227-66-2
Record name 3-Methyl-N-nitro-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18227-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Methylpyridin-4-yl)nitramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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